molecular formula C16H15NO2S2 B5685557 2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole

2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole

Cat. No.: B5685557
M. Wt: 317.4 g/mol
InChI Key: POJHJZHJCMZRCS-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzothiazole derivative and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit anti-tubercular properties

Mode of Action

It is known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Pharmacokinetics

The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially enhance the bioavailability of the compound.

Result of Action

It is known that the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation , which could potentially lead to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . Therefore, factors such as temperature and pH could potentially influence the compound’s action and stability.

Future Directions

The future directions for the research and application of “2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole” could involve further exploration of its synthesis, properties, and potential applications. The use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety presents interesting possibilities for future research .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-18-13-8-7-11(9-14(13)19-2)10-20-16-17-12-5-3-4-6-15(12)21-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJHJZHJCMZRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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